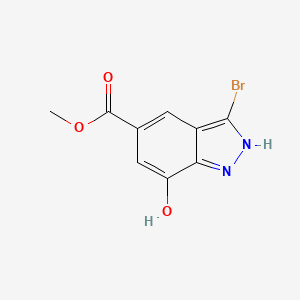

Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate

Description

Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate (CAS: 192945-56-5) is a brominated indazole derivative featuring a hydroxyl group at the 7-position and a methyl ester at the 5-position. Its molecular formula is C₉H₇BrN₂O₃, with a molecular weight of 287.07 g/mol. The compound’s structure combines electrophilic (bromo), hydrogen-bonding (hydroxy), and lipophilic (ester) functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 3-bromo-7-hydroxy-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5-7(6(13)3-4)11-12-8(5)10/h2-3,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVMPNHKDJZVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Indazole Derivatives

The key step in synthesizing methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate is the selective bromination at the 3-position of the indazole ring. This is typically achieved by the following approach:

- Starting Material: 1H-indazole-5-carboxylic acid or its methyl ester.

- Brominating Agent: N-bromosuccinimide (NBS) or elemental bromine.

- Solvent and Conditions: Glacial acetic acid is commonly used as the solvent, with reaction temperatures ranging from 90°C to 120°C.

- Reaction Duration: Extended heating (e.g., 16 hours) ensures complete bromination.

Example Procedure:

A suspension of indazole-5-carboxylic acid in glacial acetic acid is heated to 120°C to dissolve the substrate. The solution is cooled to 90°C, and a bromine solution in acetic acid is added slowly. The mixture is maintained at 90°C for 16 hours, then cooled, poured into ice water, and the precipitated brominated product is isolated by filtration and drying, yielding 3-bromo-indazole-5-carboxylic acid with high yield (~87.5%).

Esterification to Methyl Ester

Following bromination, the carboxylic acid group is converted into the methyl ester to obtain methyl 3-bromo-1H-indazole-5-carboxylate:

- Reagents: Methanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid catalyst).

- Conditions: Refluxing methanol with the brominated acid to promote esterification.

- Purification: The ester product is purified by standard techniques such as flash column chromatography.

This step is essential to obtain the methyl ester derivative, which is the backbone for further functionalization to introduce the 7-hydroxy group.

Introduction of the 7-Hydroxy Group

Hydroxylation at the 7-position of the indazole ring is a more complex transformation, often achieved through:

- Oxidative Hydroxylation: Using oxidizing agents such as hydrogen peroxide under basic conditions to selectively hydroxylate the aromatic ring.

- Alternative Synthetic Routes: Starting from appropriately substituted precursors that already contain the hydroxy group or converting methyl groups to hydroxyl groups via oxidation.

One documented approach involves treating a brominated indazole derivative with aqueous sodium hydroxide and hydrogen peroxide at 0°C to room temperature, followed by acidification and extraction to isolate the hydroxylated product.

Industrial and Continuous Flow Methods

For scale-up and industrial production:

- Continuous Flow Reactors: Enable precise control of reaction parameters (temperature, time, reagent concentration) to enhance yield and purity.

- Automated Systems: Facilitate reproducibility and safety, especially for bromination steps involving hazardous reagents.

- Advantages: Improved efficiency, scalability, and environmental control compared to batch processes.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1H-indazole-5-carboxylic acid | Bromine in glacial acetic acid, 90°C, 16 h | 3-bromo-1H-indazole-5-carboxylic acid | ~87.5 | Slow addition of bromine, prolonged heating |

| 2 | 3-bromo-1H-indazole-5-carboxylic acid | Methanol, acidic catalyst, reflux | Methyl 3-bromo-1H-indazole-5-carboxylate | High | Esterification step |

| 3 | Methyl 3-bromo-1H-indazole-5-carboxylate or derivative | H2O2, NaOH, 0°C to RT, acidification | This compound | Moderate to high | Aromatic hydroxylation |

| 4 | Various intermediates | Continuous flow reactors (industrial) | Scaled-up product | High | Enhanced control and purity |

Research Findings and Analytical Data

- NMR Characterization: Brominated indazole carboxylic acids show characteristic downfield shifts for NH and aromatic protons; methyl esters display methyl singlets around 3.8 ppm.

- Mass Spectrometry: Molecular ion peaks confirm bromine incorporation with isotopic patterns (M+2 peaks).

- Purification: Flash column chromatography using ethyl acetate/petroleum ether gradients or methanol/dichloromethane mixtures is effective for isolating pure products.

Biological Activity

Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

This compound belongs to the indazole family, characterized by a bicyclic structure containing nitrogen. The presence of the bromine atom and hydroxyl group at specific positions contributes to its reactivity and biological interactions.

Target Interactions

Indazole derivatives, including this compound, are known to interact with various biological targets, particularly kinases. They can inhibit key proteins involved in cell signaling pathways, leading to alterations in cellular functions such as proliferation and apoptosis .

Biochemical Pathways

The compound has been shown to affect several biochemical pathways:

- Cell Cycle Regulation : Inhibition of kinases like CHK1 and CHK2 can disrupt normal cell cycle progression .

- Apoptosis : It may influence apoptotic pathways by modulating the expression of Bcl2 family proteins and p53 signaling .

- Metabolic Processes : The compound can alter metabolic pathways through enzyme interactions, impacting cellular energy balance and survival .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against lung cancer (A549) and chronic myeloid leukemia (K562) with IC50 values indicating effective inhibition .

- Antiviral Properties : Indazole derivatives have been reported to possess antiviral activity, potentially making them candidates for further development in antiviral therapies .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

Study on Anticancer Activity

In a recent study, several indazole derivatives were synthesized and evaluated for their anticancer properties. This compound was among those tested, showing significant inhibition against K562 cells with an IC50 value of approximately 5.15 µM . This study highlights the compound's potential as a scaffold for developing low-toxicity anticancer agents.

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that this compound could bind to specific receptors and enzymes, thereby modulating signal transduction pathways critical for cancer progression . The ability to influence gene expression related to cell cycle control underscores its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar indazole derivatives is essential:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | 6.0 | Anticancer |

| This compound | 5.15 | Anticancer |

| Methyl indazole derivative A | 8.0 | Antiviral |

This table illustrates that this compound exhibits superior potency compared to some other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s closest analogs differ in substituent positions, halogens, or functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Physicochemical and Reactivity Implications

- Hydrogen Bonding : The 7-hydroxy group in the target compound enables strong hydrogen-bond interactions, critical for crystal packing (as per Etter’s graph-set analysis ) and solubility in polar solvents. In contrast, analogs lacking hydroxyl groups (e.g., Methyl 7-bromo-1H-indazole-5-carboxylate) exhibit lower aqueous solubility.

- Electrophilicity: The bromo group at the 3-position enhances electrophilic aromatic substitution reactivity.

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability compared to carboxylic acid analogs (e.g., 3-Bromo-1H-indazole-7-carboxylic acid), which are more polar and ionized at physiological pH .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Conventional bromination | HBr/AcOH | 62 | |

| High-pressure cyclization | Trifluoroacetic acid | 78 | |

| Microwave-assisted | Pd(OAc)₂ | 85 |

How can researchers resolve contradictory biological activity data across assay systems?

Level: Advanced

Answer:

Discrepancies often arise from assay variability or impurities. Methodological solutions include:

Purity validation : HPLC-MS (≥98% purity) to exclude confounding impurities .

Standardized protocols : Use reference compounds (e.g., kinase inhibitors) to calibrate assays.

SAR studies : Isolate functional group contributions. For example, the 3-bromo substituent enhances binding affinity to kinase targets compared to 5-bromo analogs .

Orthogonal validation : Combine surface plasmon resonance (SPR) and fluorescence polarization assays.

What advanced techniques characterize hydrogen-bonding networks in this compound?

Level: Advanced

Answer:

Key techniques include:

- Single-crystal X-ray diffraction : Refined via SHELXL to resolve H-bond geometries (e.g., O···O distance = 2.65 Å) .

- Solid-state NMR : ¹³C CP/MAS differentiates tautomeric forms.

- Hirshfeld surface analysis : Quantifies intermolecular interactions using CrystalExplorer .

- FT-IR spectroscopy : Identifies H-bond stretching (broad -OH peaks at 3200–3400 cm⁻¹).

Recommendation : Correlate with DFT calculations to predict polymorph stability.

How do substituents influence reactivity in palladium-catalyzed cross-coupling?

Level: Advanced

Answer:

The 3-bromo group’s electron-withdrawing nature enhances oxidative addition in Suzuki-Miyaura couplings. Critical factors:

- Ligand effects : Bulky ligands (SPhos) improve yields (82% with phenylboronic acid) .

- Solvent systems : DMF/H₂O (4:1 v/v) prevents ester hydrolysis.

- Substituent position : A 7-hydroxy group reduces reaction rates by 40% compared to methoxy derivatives .

Q. Table 2: Cross-Coupling Reactivity

| Partner Reagent | Yield (%) | Reference |

|---|---|---|

| Phenylboronic acid | 82 | |

| Vinyltin reagent | 67 | |

| 4-Pyridylzinc chloride | 58 |

What computational strategies predict biological targets?

Level: Advanced

Answer:

Molecular docking : AutoDock Vina with halogen-bonding parameters for kinase ATP-binding sites.

Pharmacophore modeling : Focus on hydrogen bond acceptors (C7-OH) and hydrophobic regions (near Br).

Molecular dynamics : 100 ns simulations assess binding stability (MM-PBSA free energy calculations).

Validation : Biochemical assays (e.g., IC50 measurements) confirm computational predictions .

What purification strategies address challenges in isolating this compound?

Level: Basic

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).

- HPLC : Reverse-phase C18 columns achieve >95% purity .

How does the crystal packing affect physicochemical stability?

Level: Advanced

Answer:

Hydrogen-bonding networks (e.g., O-H···N interactions) stabilize the crystal lattice. Graph set analysis (Etter’s rules) reveals R₂²(8) motifs, which correlate with high melting points (>200°C) . Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 4 weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.